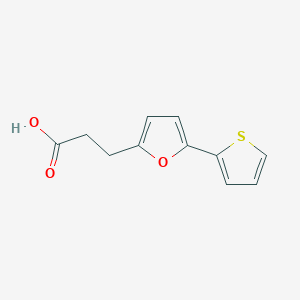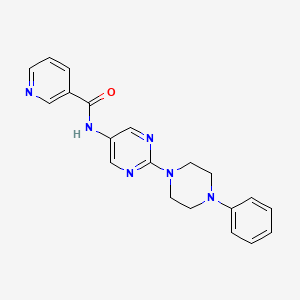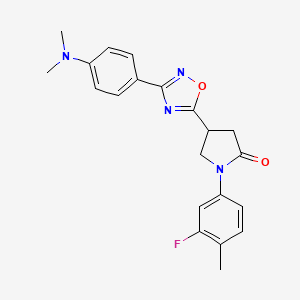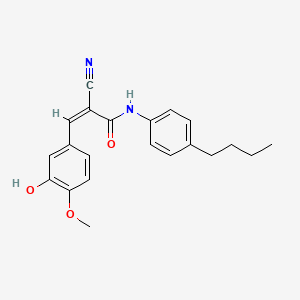
(3R)-3-azidooxolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Typically, the description of a chemical compound includes its IUPAC name, common names, structural formula, and molecular formula. It may also include the type of compound it is (organic, inorganic, etc.) and its role or use in industry or research .
Synthesis Analysis
This involves understanding the chemical reactions used to create the compound. It includes the reactants used, the conditions under which the reaction occurs (like temperature and pressure), and the yield of the product .Molecular Structure Analysis
This involves understanding the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reagents it reacts with, the products formed, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, molar mass, and specific heat capacity. Chemical properties might include reactivity, flammability, and types of chemical reactions the compound can undergo .科学的研究の応用
Drug Binding and Interaction Studies
Research has highlighted the interaction of AZT with human serum albumin (HSA), revealing a new drug binding subsite. This interaction is critical for understanding the drug's distribution and its interaction with other drugs in multi-drug therapy scenarios. The study of the HSA-Myr-AZT complex provides insights into drug-drug interactions and the structural basis for drug allocation within the body (Zhu et al., 2008).
DNA Interaction and Mutagenicity
AZT's incorporation into DNA and its mutagenic potential have been studied to understand its mechanisms of mutagenicity and carcinogenicity. The relationship between AZT incorporation into cellular DNA, mutant frequencies, and loss of heterozygosity at the TK locus in human lymphoblastoid cells has been explored, suggesting that AZT's genotoxicity is directly related to its incorporation into DNA (Meng et al., 2000).
Mechanisms of Drug Toxicity
The study of AZT's inhibitory effects on thymidine phosphorylation in isolated rat liver mitochondria contributes to understanding the biochemical basis of AZT's toxicity, particularly hepatotoxicity associated with long-term use. This work investigates the drug's impact on mitochondrial function, proposing mechanisms for observed toxicities (Lynx et al., 2006).
Antioxidant Capacities and Molecular Interaction
Research into the comparative antioxidant capacities of phenolic compounds, including those related to AZT, measures the efficacy of various antioxidants using different assays. This analysis aids in understanding the molecular interactions and potential oxidative damage mitigation strategies relevant to compounds like AZT (Tabart et al., 2009).
Drug Design and Prodrug Strategies
Novel approaches for designing prodrugs of AZT highlight strategies to improve the drug's clinical efficacy, reduce toxicity, and enhance delivery. These strategies are pivotal in developing next-generation therapeutics that leverage the antiviral activity of AZT while minimizing adverse effects (Parang et al., 2000).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(3R)-3-azidooxolane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3O/c5-7-6-4-1-2-8-3-4/h4H,1-3H2/t4-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHFRAHLUYUUOBA-SCSAIBSYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@@H]1N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R)-3-azidooxolane | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7,7-Difluoro-5-azaspiro[2.4]heptan-6-one](/img/structure/B2715152.png)
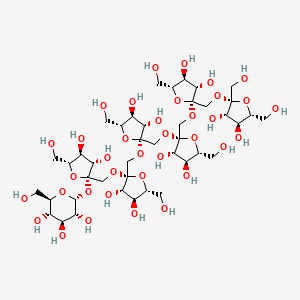
![N-(cyanomethyl)-1-[(E)-3-phenylprop-2-enoyl]piperidine-4-carboxamide](/img/structure/B2715155.png)
![N-[5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-phenylsulfanylpropanamide](/img/structure/B2715159.png)

![2-bromo-N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)benzenesulfonamide](/img/structure/B2715162.png)

![Dimethyl 2-[1-(3-chlorophenyl)-3-oxo-3-(2-thienyl)propyl]malonate](/img/structure/B2715166.png)
